Lattice Mismatch Differential: LiGaO₂ Reduces Strain by Over 15 Percentage Points vs. Sapphire for GaN Epitaxy
LiGaO₂ provides the closest lattice match to GaN among commercially available oxide substrates, with a mismatch of only ~0.4% (less than 1%) between GaN(0001) and LiGaO₂(001), compared to ~16% for sapphire (α-Al₂O₃) [1][2]. This dramatic reduction in lattice strain is the foundational advantage enabling all subsequent improvements in film quality and device performance.
| Evidence Dimension | Lattice mismatch with GaN(0001) |
|---|---|
| Target Compound Data | ~0.4% (less than 1%) |
| Comparator Or Baseline | Sapphire (Al₂O₃): ~16% |
| Quantified Difference | Approximately 15.6 percentage points reduction in lattice mismatch |
| Conditions | β-LiGaO₂(001) vs. α-Al₂O₃(0001) for heteroepitaxial GaN growth via molecular beam epitaxy (MBE) or metalorganic chemical vapor deposition (MOCVD) |
Why This Matters
Minimizing lattice mismatch is the primary driver of dislocation density reduction, directly governing the crystalline quality, carrier mobility, and reliability of III-nitride electronic and optoelectronic devices [3].
- [1] Trager-Cowan, C., Middleton, P. G., & O'Donnell, K. P. (1996). The Morphology and Cathodoluminescence of GaN Thin Films. MRS Internet Journal of Nitride Semiconductor Research, 1, e18. [Comparison of GaN growth on sapphire, GaAs, and LiGaO₂ substrates]. View Source
- [2] The growth of β-LiGaO₂ films using novel single precursors. Journal of Crystal Growth, 2001, 227-228, 376-380. [Lattice mismatch between GaN(0001) and LiGaO₂(001) is less than 1%]. View Source
- [3] Dai, Z. R. et al. (2000). Interfacial Structure and Defects in GaN/AlGaN Heterojunction Epitaxially Grown on LiGaO₂ Substrate by MBE. Microscopy and Microanalysis, 6(S2), 1106-1107. [LiGaO₂ offers the smallest average lattice mismatch of any available substrate for III-nitrides]. View Source
